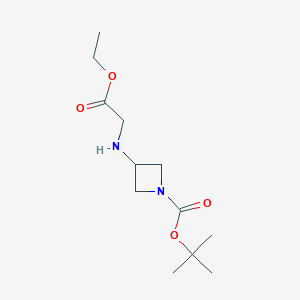

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate

描述

Classification and Nomenclature

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate belongs to the azetidine class of saturated nitrogen-containing heterocycles. Its IUPAC name systematically describes its structure:

Synonyms include:

| Synonym | Source |

|---|---|

| 1-Boc-3-(2-ethoxy-2-oxoethylamino)azetidine | |

| tert-Butyl 3-[(2-ethoxy-2-oxoethyl)amino]azetidine-1-carboxylate | |

| CAS 1463522-56-6 |

The molecular formula is C₁₂H₂₂N₂O₄ (MW: 258.31 g/mol), with the Boc group contributing to its stability under basic conditions.

Historical Context of Azetidine Chemistry

Azetidine chemistry originated in the early 20th century, with the first synthesis of azetidine itself reported in 1907 via cyclization reactions. Key milestones include:

- 1930s–1950s : Development of azetidine derivatives for antibiotic research, inspired by β-lactam structures.

- 1960s : Introduction of the Boc group as a protective strategy in peptide synthesis, enabling selective reactions at amine sites.

- 21st century : Advances in stereoselective azetidine synthesis, such as Baldwin’s rule-guided ring transformations.

The target compound exemplifies modern applications of these historical methods, combining azetidine’s rigidity with Boc protection for use in drug discovery.

Significance in Heterocyclic Chemistry

Azetidines are prized for their:

- Conformational rigidity : The four-membered ring reduces entropy penalties in biological binding compared to larger heterocycles like pyrrolidine.

- Synthetic versatility : The Boc group allows selective functionalization, while the ethyl ester enables further hydrolysis or coupling.

Comparative Analysis with Other Heterocycles :

The compound’s ethoxy-oxoethylamino side chain introduces hydrogen-bonding capacity, enhancing interactions with biological targets.

属性

IUPAC Name |

tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)6-13-9-7-14(8-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDRGSHZPUVHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and various biological activities, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is . The compound features an azetidine ring, which is known for its significance in drug development due to its ability to mimic amino acids and influence biological pathways.

Structural Representation

- SMILES Notation : CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C

- InChIKey : WYWJZDFQQJTRDD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent functionalization with ethoxy and carboxylate groups. Detailed synthetic routes are essential for producing this compound in a laboratory setting.

Antitumor Activity

Research indicates that derivatives of azetidine compounds exhibit significant antitumor properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Azetidine Derivative A | 15 | Apoptosis induction |

| Azetidine Derivative B | 20 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have reported that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of azetidine derivatives, including this compound, against various cancer cell lines. The results indicated a significant reduction in viability in treated cells compared to controls, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

- Anti-inflammatory Mechanism : In a study focusing on inflammatory diseases, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed a dose-dependent decrease in NO levels, suggesting potential applications in treating inflammatory conditions.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds, including tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate, exhibit significant antimicrobial properties. This compound can serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains. Its efficacy against specific pathogens can be evaluated through various bioassays.

Beta-lactamase Inhibition

The compound has been investigated for its role as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By modifying the azetidine structure, researchers aim to enhance the inhibition of these enzymes, thereby restoring the effectiveness of existing antibiotics .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical transformations, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo reactions such as nucleophilic substitution and acylation to yield various derivatives .

Case Study 1: Antimicrobial Development

A study examined the synthesis of various azetidine derivatives, including this compound, and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chain significantly influenced antimicrobial potency, leading to the identification of several promising candidates for further development.

Case Study 2: Beta-lactamase Inhibition

In a patent study focused on beta-lactamase inhibitors, this compound was highlighted as a key intermediate in synthesizing more potent inhibitors. The research demonstrated that specific modifications to the azetidine ring could enhance binding affinity to beta-lactamase enzymes, providing insights into designing next-generation antibiotics .

化学反应分析

Cyclization Reactions

The azetidine core facilitates intramolecular cyclization under basic conditions. For example, sodium ethoxide in ethanol promotes ring closure to form pyrrolidinone derivatives. A representative protocol involves:

This reaction highlights the propensity of β-amino esters to undergo cyclization via nucleophilic attack, forming five-membered lactams.

Nucleophilic Additions to the Carbonyl Group

The ethoxy-oxoethylamino side chain enables nucleophilic additions. Grignard reagents, such as methylmagnesium bromide, react with related 3-oxoazetidine derivatives to form tertiary alcohols:

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| MeMgBr (3M in THF), 0–20°C, 1 h | 78.3% | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate |

This demonstrates the electrophilic nature of the carbonyl group in analogous structures, which can be exploited for functionalization.

Acid-Mediated Amide Cleavage

The ethoxy-oxoethylamino moiety undergoes hydrolysis under acidic conditions. For example, trifluoroacetic acid (TFA) cleaves amide bonds in structurally related hydrazinopeptides:

| Reaction Conditions | Outcome | Source |

|---|---|---|

| 20% TFA in water, 100 min | Cleavage of the amide bond → formation of troponylpyrazolidinone via cyclic intermediates |

This suggests that the ethoxy-oxoethylamino group in the target compound may similarly degrade under strong acids, particularly via protonation of the hydrazinyl nitrogen and subsequent nucleophilic attack.

Synthetic Modifications of the Azetidine Ring

The azetidine ring participates in alkylation and protection/deprotection reactions. For example:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Boc protection of 3-oxoazetidine | Boc₂O, NaOH, iPrOH/water | 84% | |

| Benzylation of hydrazine derivatives | Benzyl bromide, K₂CO₃, ACN | 50% |

These reactions highlight the versatility of the azetidine scaffold for further derivatization.

Tautomerism and Stability

The ethoxy-oxoethylidene group in related compounds exhibits keto-enol tautomerism, which influences reactivity:

| Compound | Observation | Source |

|---|---|---|

| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Exists as a mixture of keto and enol forms in solution |

This tautomerism may affect the compound’s stability and reactivity in synthetic pathways.

Key Takeaways

-

Cyclization : Favored under basic conditions (e.g., NaOEt/EtOH).

-

Nucleophilic Additions : Grignard reagents target the carbonyl group.

-

Acid Sensitivity : Amide bonds degrade under TFA via cyclic intermediates.

-

Ring Functionalization : Azetidine undergoes alkylation and protection reactions.

These insights are critical for designing synthetic routes and handling protocols for tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in the Azetidine Core

Alkoxy Group Modifications

Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1a) :

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) :

Heterocyclic and Aromatic Substituents

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (4h) :

Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate :

Functional Group Comparisons

Amino vs. Hydroxy Substituents

- tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate: Structure: Amino group on the ethyl chain. Properties: Discontinued commercially, suggesting synthetic challenges or instability .

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Structure: Hydroxyethyl instead of ethoxy-oxoethylamino. Applications: Increased polarity may enhance solubility for biological applications .

Physicochemical and Spectral Properties

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate, and what key reagents/conditions are involved?

- Synthesis Methodology :

-

A common approach involves coupling azetidine derivatives with ethoxycarbonylmethylamine groups. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with hydroxylamine derivatives in i-PrOH to form intermediates, followed by functionalization with ethyl ester groups (e.g., using triethylamine and dichloromethane at 0–20°C) .

-

Key reagents include DMAP (dimethylaminopyridine) as a catalyst and triethylamine as a base. Solvents like dichloromethane are preferred for their inertness and ability to stabilize intermediates .

- Critical Parameters :

-

Temperature control (0–20°C) minimizes side reactions such as ester hydrolysis or azetidine ring opening.

-

Purity of intermediates (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate) is crucial for high yields .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Intermediate Formation | i-PrOH, hydroxylamine derivatives | ~75–85 | |

| Ester Coupling | DMAP, triethylamine, dichloromethane | ~60–70 |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Approach :

-

¹H NMR : Look for characteristic signals:

-

tert-Butyl group: Singlet at ~1.4 ppm (9H).

-

Azetidine protons: Multiplets between 3.5–4.5 ppm (N–CH₂ and ring protons).

-

Ethoxy group: Quartet at ~1.2 ppm (CH₃) and triplet at ~4.1 ppm (O–CH₂) .

-

MS (ESI+) : Molecular ion peak at m/z 286.2 [M+H]⁺ (C₁₃H₂₃N₂O₄⁺) .

- Common Pitfalls :

-

Overlapping signals in crowded regions (e.g., azetidine protons) may require 2D NMR (COSY, HSQC) for resolution .

Q. What are the primary applications of this compound in organic synthesis?

- Role as a Building Block :

-

Used to synthesize bioactive molecules (e.g., calcium channel blockers, glycoconjugates) via functionalization of the azetidine nitrogen or ethyl ester group .

-

Key intermediate in nickel-catalyzed carboboration reactions for stereoselective C-glycoside synthesis .

- Example Reaction :

-

Coupling with boronate esters under Ni catalysis yields glycosylation products with >90% stereochemical fidelity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the azetidine ring?

- Strategies :

-

Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) can induce enantioselectivity.

-

Protecting group strategies (e.g., Boc vs. Cbz) influence steric hindrance and reaction pathways .

- Case Study :

-

In glycoconjugate synthesis, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate reacts with D-glucal derivatives to yield β-anomers preferentially (>5:1 β:α ratio) due to steric guidance from the Boc group .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

- Troubleshooting Workflow :

Repurification : Column chromatography (silica gel, hexane/EtOAc gradient) removes impurities .

Isotopic Labeling : Use ¹³C NMR or deuterated solvents to distinguish solvent artifacts.

X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELX refinement recommended for small molecules) .

- Example :

- A spurious peak at 2.1 ppm in ¹H NMR was traced to residual ethyl acetate; repurification eliminated the signal .

Q. What factors influence the stability of this compound under varying reaction conditions?

- Degradation Pathways :

-

Acidic conditions: Boc group cleavage (TFA/CH₂Cl₂ removes Boc within 1 hr at 25°C) .

-

Basic conditions: Ethyl ester hydrolysis (e.g., NaOH/MeOH at 50°C).

- Stability Data :

| Condition | Half-Life (hr) | Degradation Product |

|---|---|---|

| pH 2 (HCl) | 2 | Azetidine-3-carboxylic acid |

| pH 10 (NaOH) | 0.5 | 3-(2-Ethoxy-2-oxoethylamino)azetidine |

Q. How can computational modeling predict reactivity in novel synthetic applications?

- Methods :

-

DFT calculations (e.g., Gaussian 16) model transition states for ester coupling or azetidine ring-opening reactions.

-

Molecular docking predicts interactions with biological targets (e.g., calcium channels) .

- Case Study :

-

MD simulations revealed that the ethyl ester group enhances binding to hydrophobic pockets in enzyme active sites (ΔG = –8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。